2-Bromo-5-(thiazolidin-3-yl)benzonitrile

Description

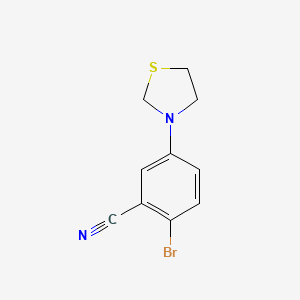

2-Bromo-5-(thiazolidin-3-yl)benzonitrile is a brominated benzonitrile derivative featuring a thiazolidine ring attached at the 5-position of the aromatic core. This compound is structurally characterized by a nitrile group at the 2-position, a bromine substituent at the 5-position, and a thiazolidine moiety (a saturated five-membered ring containing nitrogen and sulfur).

For instance, benzonitrile derivatives are explored as intermediates in antiretroviral drugs, cancer therapies, and enzyme inhibitors (e.g., FTase targets in Plasmodium falciparum) . Additionally, bromobenzonitriles are utilized in materials science, particularly in thermally activated delayed fluorescence (TADF) emitters for OLEDs, though the thiazolidine substituent’s role in such applications remains unexplored in the evidence .

Properties

IUPAC Name |

2-bromo-5-(1,3-thiazolidin-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c11-10-2-1-9(5-8(10)6-12)13-3-4-14-7-13/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCQWAPJMNSGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=CC(=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(thiazolidin-3-yl)benzonitrile typically involves the reaction of 2-bromobenzonitrile with thiazolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(thiazolidin-3-yl)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiazolidine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can modify the thiazolidine ring to produce different derivatives .

Scientific Research Applications

2-Bromo-5-(thiazolidin-3-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-5-(thiazolidin-3-yl)benzonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of signaling pathways . Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Bromobenzonitriles: Structural and Functional Variations

The substitution pattern on the benzonitrile core significantly influences physical, chemical, and functional properties. Key comparisons include:

- Electronic Effects: The thiazolidine group in the target compound may act as a moderate electron donor, contrasting with the electron-withdrawing nitrile. In contrast, 5-Bromo-2-hydroxybenzonitrile’s hydroxyl group participates in strong hydrogen bonding (O–H⋯N interactions, 2.805–2.810 Å) , which could enhance solubility but reduce thermal stability compared to the hydrophobic thiazolidine moiety.

- Synthesis Complexity : Bromination at specific positions (e.g., 4-bromobenzonitrile in ) is straightforward, but introducing heterocycles like thiazolidine likely requires multi-step coupling or cyclization, akin to Suzuki-Miyaura reactions in .

Benzonitrile Derivatives in OLEDs

Benzonitrile derivatives are employed in TADF materials due to their electron-deficient nitrile group, which stabilizes charge-transfer states. However, the evidence highlights critical differences:

- Donor-Acceptor Balance: DHPZ-2BN’s low EQE (6.0%) underscores the need for stronger donors than phenazine when paired with benzonitrile . The thiazolidine group, while less electron-rich than phenoxazine or carbazole (), might offer tunable donor strength for niche TADF applications.

- Synthetic Flexibility : Bromine in the target compound could enable further functionalization (e.g., cross-coupling), a strategy used in for NSD2-PWWP1 inhibitors .

Biological Activity

2-Bromo-5-(thiazolidin-3-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The thiazolidine moiety, combined with the bromobenzonitrile structure, contributes to its potential pharmacological effects. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazolidine ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the thiazolidine component may modulate signaling pathways involved in cell proliferation and apoptosis. The nitrile group can also participate in interactions with biomolecules, potentially influencing enzyme activity and receptor binding.

Anticancer Activity

Several studies have reported the anticancer potential of thiazolidine derivatives. For example, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.0 ± 1.2 | |

| This compound | A549 (lung cancer) | 20.5 ± 0.9 | |

| Thiazolidine derivatives | Various | <30 |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as inducing apoptosis and inhibiting angiogenesis.

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. Preliminary studies indicate that this compound exhibits moderate antibacterial activity against Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | >100 |

These results highlight the potential use of this compound in treating bacterial infections.

Case Studies

- Anticancer Activity in MCF-7 Cells : A study demonstrated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 15.0 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

- In Vivo Efficacy : In an animal model, administration of this compound resulted in reduced tumor size compared to controls. Histopathological analysis revealed significant necrosis in tumor tissues treated with the compound, suggesting effective tumor suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.